molecular formula C21H20N4O3S2 B12394494 Sirt1/2-IN-4

Sirt1/2-IN-4

Cat. No.: B12394494
M. Wt: 440.5 g/mol
InChI Key: CNBCIGYQUBSQAF-UHFFFAOYSA-N
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Description

Sirt1/2-IN-4 is a potent inhibitor of the sirtuin family of proteins, specifically targeting SIRT1, SIRT2, and SIRT3. These proteins are NAD±dependent deacetylases involved in various biological processes, including aging, metabolism, and stress response. This compound has shown potential anticancer properties by inhibiting the deacetylation of p53, a tumor suppressor protein .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sirt1/2-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the reactions .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis while maintaining the purity and activity of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, as well as employing advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Sirt1/2-IN-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Sirt1/2-IN-4 has a wide range of scientific research applications, including:

Mechanism of Action

Sirt1/2-IN-4 exerts its effects by inhibiting the activity of sirtuin proteins, specifically SIRT1, SIRT2, and SIRT3. These proteins are involved in the deacetylation of various substrates, including histones and non-histone proteins. By inhibiting their activity, this compound disrupts the regulation of key biological processes, such as gene expression, DNA repair, and cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Sirt1/2-IN-4

This compound is unique due to its ability to inhibit multiple sirtuin proteins (SIRT1, SIRT2, and SIRT3) with high potency. This broad-spectrum inhibition makes it a valuable tool for studying the role of sirtuins in various biological processes and diseases .

Properties

Molecular Formula

C21H20N4O3S2

Molecular Weight

440.5 g/mol

IUPAC Name

N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-2,3,4-trimethylbenzenesulfonamide

InChI

InChI=1S/C21H20N4O3S2/c1-12-8-9-19(14(3)13(12)2)30(27,28)25-17-10-18(29-21-22-11-23-24-21)20(26)16-7-5-4-6-15(16)17/h4-11,25-26H,1-3H3,(H,22,23,24)

InChI Key

CNBCIGYQUBSQAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=NC=NN4)C)C

Origin of Product

United States

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